molecular formula C3H4N4O2 B1200412 1-Methyl-3-nitro-1,2,4-triazole CAS No. 26621-45-4

1-Methyl-3-nitro-1,2,4-triazole

Cat. No. B1200412
CAS RN: 26621-45-4
M. Wt: 128.09 g/mol
InChI Key: DOEWLMFVRWMCGM-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1,2,4-triazole is a derivative of 3-Nitro-1,2,4-triazole, which is used in oligonucleotide synthesis and as a radiosensitizer of hypoxic cells in vitro . It has also been used to detect trace amounts of mercuric ion in aqueous solution .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various routes. For instance, 5-Nitro-3H-1,2,4-triazol-3-one (NTO), a low sensitive and thermally stable high energetic material, can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable . Another method involves the modification of the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .


Molecular Structure Analysis

1-Methyl-3-nitro-1,2,4-triazole is a nitrogen-containing heterocyclic compound. The molecular formula is C3H4N4O2 . The structure of 1,2,4-triazole derivatives allows them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

1,2,4-Triazoles can interact with various substances due to their structural characteristics. For example, 3-Nitro-1H-1,2,4-triazole was used to detect trace amounts of mercuric ion in aqueous solution .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . They are also thermally stable .

Scientific Research Applications

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They have been linked to a variety of pharmacological actions, including:

  • Antifungal Activity : Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are a major class of antifungal drugs .
  • Anticancer Activity : Some triazole derivatives have shown potential as anticancer agents .
  • Anti-inflammatory Activity : Triazole compounds have also been associated with anti-inflammatory effects .
  • Antibacterial Activity : Triazoles have been found to have antibacterial effects against a wide class of Gram-positive and Gram-negative bacteria .
  • Anticonvulsant Activity : Some 1,2,4-triazoles have been linked to anticonvulsant actions .
  • Antidepressant Activity : Certain triazole compounds have been found to have antidepressant effects .

Safety And Hazards

1,2,4-Triazoles can cause serious eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Future Directions

1,2,4-Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Research is being conducted to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

1-methyl-3-nitro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-6-2-4-3(5-6)7(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEWLMFVRWMCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181169
Record name 1-Methyl-3-nitro-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-nitro-1H-1,2,4-triazole

CAS RN

26621-45-4
Record name 1-Methyl-3-nitro-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-nitro-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
VV Gordeev, MV Kazutin… - Journal of Physics …, 2020 - iopscience.iop.org
Here we examined how the addition of high-energy materials such as nitrocellulose and 1-methyl-3-nitro-1, 2, 4-triazole (1Me-3N) would influence the properties of Bi 2 O 3/Al and CuO/…
Number of citations: 1 iopscience.iop.org
LI Bagal, MS Pevzner, NI Sheludyakova… - Chemistry of …, 1970 - Springer
The methylation of 3-nitro-1, 2, 4-triazole (I), 3-nitro-5-methyl-1, 2, 4-triazole (II), 3-nitro-5-methoxycarbonyl-1, 2, 4-triazole (III), and 3, 5-dinitrotriazole (IV) with dimethyl sulfate in alkaline …
Number of citations: 12 link.springer.com
LI Bagal, MS Pevzner, AP Egorov… - Chemistry of Heterocyclic …, 1970 - Springer
Depending on the conditions and nature of the hydrazine derivative, the reaction of 1-methyl-3,5-dinitro-1,2,4-triazole (I) with hydrazine leads either to the replacement of one of the nitro …
Number of citations: 3 link.springer.com
LI Bagal, MS Pevzner - Chemistry of Heterocyclic Compounds, 1970 - Springer
The acidity of a number of nitro derivatives of 1,2,4-triazole has been determined. The acidity indices correlate well with Hammett's σ I and σ meta constants and somewhat less well with …
Number of citations: 9 link.springer.com
J Luo, YC Liu, Y Liu, JH Wang - Chemistry of Heterocyclic Compounds, 2017 - Springer
An improved and safe process for the production of 1-methyl-3,5-dinitro-1H-1,2,4-triazole, a promising melt-cast explosive to replace TNT, is described starting from dicyandiamide and …
Number of citations: 4 link.springer.com
M Komarova, A Vakutin, M Kazutin… - … European Journal of …, 2020 - yadda.icm.edu.pl
Safety requirements for the manufacture, use and storage of highenergy materials and explosive substances necessitate a search for new insensitive components of fusible energetic …
Number of citations: 1 yadda.icm.edu.pl
D Izsák, TM Klapötke, R Scharf… - … für anorganische und …, 2013 - Wiley Online Library
This study presents the preparation of 5‐azido‐3‐nitro‐1H‐1, 2,4‐triazole (1) in both good yield and high purity, starting from commercially available chemicals in a three step synthesis. …
Number of citations: 14 onlinelibrary.wiley.com
GT Sukhanov, AY Lukin - Chemistry of Heterocyclic Compounds, 2005 - Springer
Alkylation of 3-nitro-1,2,4-triazole and 5-methyl-3-nitro-1,2,4-triazole with dialkyl sulfates or alkyl halides in the presence of alkali proceeds with a low selectivity for the alkylating agent …
Number of citations: 18 link.springer.com
LI Bagal, MS Pevzner, VY Samarenko - Chemistry of Heterocyclic …, 1970 - Springer
Reaction of 1-methyl-3, 5-dinitro-1, 2, 4-triazole with aliphatic amines results in the replacement of the nitro group in the 5-position of the triazole ring by the amino group. Some …
Number of citations: 4 link.springer.com
TP Kofman - Russian journal of organic chemistry, 2002 - Springer
The review summarizes published data on the structure, tautomeric properties, direct, indirectmethods of preparation, chemical properties, and reactivity of 5-amino-3-nitro-1,2,4-triazole …
Number of citations: 32 link.springer.com

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